(Dibutoxyphosphoryl)(phenyl)methyl chloroacetate
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Overview
Description
(Dibutoxyphosphoryl)(phenyl)methyl chloroacetate is an organic compound that features a phosphoryl group, a phenyl group, and a chloroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dibutoxyphosphoryl)(phenyl)methyl chloroacetate typically involves the reaction of dibutyl phosphite with phenylmethyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphoryl ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(Dibutoxyphosphoryl)(phenyl)methyl chloroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted acetates.
Scientific Research Applications
(Dibutoxyphosphoryl)(phenyl)methyl chloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Potential use in biochemical studies involving phosphoryl group interactions.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Dibutoxyphosphoryl)(phenyl)methyl chloroacetate involves its interaction with molecular targets through its phosphoryl and chloroacetate groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (Dibutoxyphosphoryl)(phenyl)methyl acetate
- (Dibutoxyphosphoryl)(phenyl)methyl bromide
- (Dibutoxyphosphoryl)(phenyl)methyl iodide
Uniqueness
(Dibutoxyphosphoryl)(phenyl)methyl chloroacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the chloroacetate moiety, in particular, allows for unique substitution reactions that are not possible with the acetate, bromide, or iodide analogs.
Properties
CAS No. |
61222-58-0 |
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Molecular Formula |
C17H26ClO5P |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
[dibutoxyphosphoryl(phenyl)methyl] 2-chloroacetate |
InChI |
InChI=1S/C17H26ClO5P/c1-3-5-12-21-24(20,22-13-6-4-2)17(23-16(19)14-18)15-10-8-7-9-11-15/h7-11,17H,3-6,12-14H2,1-2H3 |
InChI Key |
GZLSZOHBIHNCEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(C1=CC=CC=C1)OC(=O)CCl)OCCCC |
Origin of Product |
United States |
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